5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid is an organic intermediate . It can be prepared from 2-aminoimidazole sulfate and 1,1,3,3-tetramethoxypropane .
Synthesis Analysis
The synthesis of this compound involves several steps. The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux leads to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and reduction .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives of "5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid" involves various chemical reactions aiming to explore their chemical properties and potential as intermediates for further pharmacological development. For example, the study on the synthesis and some central pharmacological properties of new derivatives of 2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid highlights the chemical versatility of these compounds in producing sedation and hypothermia effects in preclinical models (Matosiuk et al., 1992).
Biological Activities
Research has extensively explored the antimicrobial and anti-inflammatory potentials of "this compound" derivatives. For instance, the synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives showcased significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents (Kethireddy et al., 2015).
Pharmacological Development
Derivatives of "this compound" have been investigated for their role in the development of drugs targeting various diseases. A study on the synthesis of conformationally constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase demonstrates the application of these compounds in creating inhibitors with improved metabolic stability for potential therapeutic uses (Dinsmore et al., 2000).
Mechanism of Action
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h4H,1-3H2,(H,8,9)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPIVLKXXMTJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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